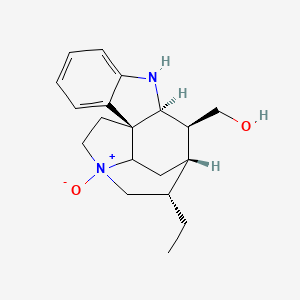

geissoschizoline N(4)-oxide

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C19H26N2O2 |

|---|---|

分子量 |

314.4 g/mol |

IUPAC 名称 |

[(1S,9S,10S,11S,12S,17S)-12-ethyl-14-oxido-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol |

InChI |

InChI=1S/C19H26N2O2/c1-2-12-10-21(23)8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h3-6,12-14,17-18,20,22H,2,7-11H2,1H3/t12-,13+,14+,17+,18+,19-,21?/m1/s1 |

InChI 键 |

TWXSNNUYFGAFNA-IROWCEQYSA-N |

手性 SMILES |

CC[C@@H]1C[N+]2(CC[C@@]34[C@@H]2C[C@@H]1[C@@H]([C@@H]3NC5=CC=CC=C45)CO)[O-] |

规范 SMILES |

CCC1C[N+]2(CCC34C2CC1C(C3NC5=CC=CC=C45)CO)[O-] |

同义词 |

geissoschizoline N(4)-oxide |

产品来源 |

United States |

Natural Occurrence and Chemodiversity of Geissoschizoline N 4 Oxide

Botanical Sources and Distribution within the Geissospermum Genus

Geissoschizoline (B1216679) N(4)-oxide has been primarily isolated from plants belonging to the Geissospermum genus, a group of flowering plants in the family Apocynaceae.

Isolation from Geissospermum sericeum

Geissoschizoline N(4)-oxide was first identified as a new derivative of the indole (B1671886) alkaloid geissoschizoline from the bark of Geissospermum sericeum. nih.gov This discovery was made alongside the isolation of geissoschizoline itself and another derivative, 1,2-dehydrogeissoschizoline (B1255572). nih.gov The isolation process involved extraction from the plant's bark, and subsequent analysis confirmed its presence. nih.govacs.org While geissoschizoline is a significant component of the extract, this compound is considered a minor component. acs.orgsemanticscholar.org

Presence in Geissospermum vellosii and Related Species

Research has also pointed to the presence of this compound in other species within the Geissospermum genus. Studies on Geissospermum vellosii, also known as Pao pereira, have led to the isolation of various indole alkaloids, including geissoschizoline. nih.gov While direct isolation of this compound from G. vellosii is mentioned in some literature, the primary and most detailed accounts of its isolation originate from studies on G. sericeum. fiocruz.brmdpi.comsemanticscholar.org The chemical relationship between geissoschizoline and its N-oxide suggests that where the parent compound is found, the N-oxide derivative may also be present, albeit often in smaller quantities. The genus Geissospermum is known for producing a diverse array of indole alkaloids, and the presence of these compounds is a characteristic feature of these plants. rsdjournal.orgembrapa.br

Context of N-Oxide Alkaloids in Plant Metabolism

Alkaloid N-oxides are a class of naturally occurring compounds found in various plants. tandfonline.comnih.gov They are formed through the oxidation of the nitrogen atom in a tertiary amine, a common structural feature in alkaloids. tandfonline.com This process is a part of the plant's metabolic activities. nih.govresearchgate.net

The formation of N-oxides can alter the properties of the parent alkaloid. For instance, N-oxides are generally more water-soluble than their tertiary amine counterparts. tandfonline.com This increased solubility can affect their storage and transport within the plant. It has been suggested that N-oxidation might be a detoxification mechanism or a way to regulate the biological activity of alkaloids. tandfonline.com In many plants that produce pyrrolizidine (B1209537) alkaloids, the N-oxide form is the predominant one. mdpi.com While the precise role of many alkaloid N-oxides in plants is not fully understood, they are considered an integral part of the complex chemical defense systems of plants against herbivores and pathogens. tandfonline.commdpi.com The conversion of alkaloids to their N-oxides is an example of the diverse metabolic pathways that contribute to the chemical richness of the plant kingdom. researchgate.net

Chemo-taxonomic Significance of this compound Occurrence

The presence of specific alkaloids, including their N-oxide derivatives, can be a valuable tool in plant classification, a field known as chemotaxonomy. The distribution of these compounds can help to define relationships between different plant species and genera.

The occurrence of this compound, along with geissoschizoline and other related indole alkaloids, is a characteristic chemical marker for the Geissospermum genus. fiocruz.brrsdjournal.org The consistent presence of this specific profile of alkaloids helps to distinguish Geissospermum from other genera within the Apocynaceae family. This chemical signature supports the botanical classification of these species and provides insights into their evolutionary relationships. The study of the distribution of these compounds contributes to a deeper understanding of the biodiversity and chemical ecology of this plant genus.

Biosynthetic Pathways and Enzymatic Transformations of Geissoschizoline N 4 Oxide

General Indole (B1671886) Alkaloid Biosynthesis: Tryptophan and Secologanin (B1681713) Integration

The biosynthesis of virtually all monoterpenoid indole alkaloids begins with two primary precursors: the amino acid tryptophan and the iridoid monoterpene secologanin. clockss.org Tryptophan provides the tryptamine (B22526) portion of the final structure, while secologanin supplies the C9 or C10 carbon unit. clockss.org The initial steps involve the decarboxylation of tryptophan to form tryptamine.

The crucial condensation reaction between tryptamine and secologanin is catalyzed by the enzyme strictosidine (B192452) synthase. This reaction forms strictosidine, which is considered the universal precursor for the thousands of known MIAs. clockss.org From strictosidine, a series of enzymatic transformations, including deglycosylation, rearrangements, cyclizations, and redox reactions, lead to the formation of various alkaloid skeletons. One such intermediate is geissoschizine, a compound closely related to the direct precursor of geissoschizoline (B1216679) N(4)-oxide. clockss.org

Proposed Biosynthetic Route to Geissoschizoline N(4)-Oxide

While the complete enzymatic pathway to this compound has not been fully elucidated in vivo, a logical biosynthetic route can be proposed based on the co-occurrence of related compounds and known biochemical reactions in alkaloid biosynthesis.

This compound was isolated from the bark of Geissospermum sericeum alongside the parent alkaloid, geissoschizoline. nih.gov The co-occurrence of these two molecules strongly suggests a direct precursor-product relationship, where geissoschizoline undergoes a final modification step to yield its N-oxide derivative. Geissoschizoline itself is a key intermediate in the biosynthesis of more complex bisindole alkaloids, highlighting its position as a substrate for further enzymatic elaboration. researchgate.netrsc.org

The conversion of a tertiary amine, such as the N(4)-nitrogen in geissoschizoline, to an N-oxide is a common enzymatic reaction in the metabolism and diversification of alkaloids. mdpi.com This transformation is an oxidation reaction catalyzed by oxidoreductases. nih.gov In plant secondary metabolism, two main classes of enzymes are typically responsible for such N-oxidation reactions:

Cytochrome P450 Monooxygenases (CYPs): This large family of heme-thiolate proteins is renowned for its role in catalyzing a vast array of oxidative reactions in biosynthetic pathways, including hydroxylations, epoxidations, and N-oxidations.

Flavin-containing Monooxygenases (FMOs): These enzymes use a flavin adenine (B156593) dinucleotide (FAD) cofactor to catalyze the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in various xenobiotics and endogenous compounds, including alkaloids.

The biosynthesis of spirooxindole alkaloids, for instance, involves the oxidation of a tertiary amine in the precursor to form an iminium intermediate, a reaction catalyzed by a flavin-dependent enzyme. biorxiv.org Similarly, the formation of this compound is proposed to occur via the direct oxidation of the N(4)-nitrogen of geissoschizoline, catalyzed by a specific CYP or FMO enzyme present in Geissospermum sericeum.

Table 1: Proposed Biosynthetic Steps and Enzymes for this compound

| Precursor | Product | Proposed Reaction | Potential Enzyme Class | Supporting Evidence |

|---|---|---|---|---|

| Tryptamine + Secologanin | Strictosidine | Condensation (Pictet-Spengler reaction) | Strictosidine Synthase | Well-established universal step in MIA biosynthesis. clockss.org |

| Strictosidine | Geissoschizoline (via multiple steps) | Deglycosylation, rearrangement, cyclization, reduction | Glucosidases, Reductases, Cyclases | General pathway for Corynanthe-type alkaloids. clockss.org |

| Geissoschizoline | This compound | N-oxidation | Cytochrome P450 Monooxygenase or Flavin-containing Monooxygenase | Co-isolation from plant source nih.gov; known function of these enzyme classes in alkaloid metabolism. nih.govbiorxiv.org |

Role of Geissoschizoline as a Precursor

Regulatory Aspects of this compound Production in Plants

Specific research into the regulation of this compound production is not currently available. However, the production of plant secondary metabolites, including alkaloids, is known to be tightly regulated both spatially and temporally. Production is often tissue-specific and can be induced by various external stimuli. For example, in some species of Boraginaceae, pyrrolizidine (B1209537) alkaloids, which are naturally present as N-oxides, show the highest accumulation in the inflorescences. nih.gov The isolation of this compound from the bark of G. sericeum suggests that its biosynthesis and/or accumulation is localized to this specific tissue, which often serves a defensive role in plants. nih.gov The production of such alkaloids is frequently part of the plant's defense strategy against herbivores and pathogens, and its synthesis may be upregulated in response to biotic or abiotic stress.

Comparative Biosynthesis with Structurally Related N-Oxide Alkaloids

The formation of N-oxides is a recurring biosynthetic motif in various alkaloid classes across different plant families.

Pyrrolizidine Alkaloids (PAs): In numerous plant families, such as Boraginaceae and Asteraceae, PAs are characteristically found as their N-oxides. nih.gov The N-oxidation of the tertiary amine in the retronecine (B1221780) base (or related structures) is a crucial step in their biosynthesis and is essential for their transport and storage within the plant. nih.gov This process highlights how N-oxidation can be an integral and conserved part of an entire alkaloid pathway.

Amaryllidaceae Alkaloids: N-oxides such as ungiminorine (B1251982) N-oxide and homolycorine (B1213549) N-oxide have been isolated from plants like Pancratium maritimum and Lapiedra martinezii. researchgate.net Their formation is analogous to that of this compound, involving the oxidation of the corresponding tertiary amine precursors, representing a common diversification strategy in this plant family. researchgate.net

Fungal Indole Alkaloids: N-oxidation is not limited to plants. The prenylated indole alkaloid penicimutamide C N-oxide was isolated from the endophytic fungus Pallidocercospora crystallina. nih.gov Its identification required a combination of spectroscopic analysis and chemical reduction to confirm the presence of the N-oxide group, demonstrating that this biosynthetic step has evolved independently in different biological kingdoms. nih.gov

These examples show that the N-oxidation of a parent alkaloid, as proposed for geissoschizoline, is a widespread biochemical strategy used by organisms to modify the chemical properties and biological functions of these nitrogenous compounds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1,2-dehydrogeissoschizoline (B1255572) |

| 3',4',5',6'-tetradehydrogeissospermine |

| Akuammicine (B1666747) |

| Anabasine |

| Apogeissoschizine |

| Cathenamine |

| Flavopereirine (B1672761) |

| Geissoschizine |

| Geissoschizoline |

| This compound |

| Geissolosimine |

| Geissospermine |

| Homolycorine N-oxide |

| Penicimutamide C N-oxide |

| Secologanin |

| Strictosidine |

| Tryptamine |

| Tryptophan |

| Ungiminorine N-oxide |

Chemical Synthesis and Derivatization of Geissoschizoline N 4 Oxide and Analogues

Strategies for Total Synthesis of Geissoschizoline (B1216679) Framework

The total synthesis of the geissoschizoline framework has been accomplished through various innovative strategies, reflecting the evolution of synthetic methodology. These approaches often begin from readily available precursors like tryptamine (B22526) and employ sophisticated reaction sequences to construct the complex, multi-ring system with its numerous stereocenters. rsc.orgrsc.org

Achieving stereochemical control across the six chiral centers of geissoschizoline is a primary focus of its total synthesis. researchgate.net Researchers have developed several stereoselective methods to address this challenge.

One notable approach achieved the enantioselective total synthesis of geissoschizoline by leveraging a novel indole (B1671886) synthesis protocol that proceeds through an allenyl ester intermediate. researchgate.netresearchgate.net This method facilitates the construction of the core structure with complete control over the stereochemistry. researchgate.net Another successful strategy employed a catalytic asymmetric double Michael addition as a key step to establish the foundational stereochemistry. rsc.org This was followed by a domino oxidation/intramolecular condensation and a unique cascade reaction promoted by SnCl₄/TFA to assemble the intricate framework. rsc.org

In an early synthesis of (±)-geissoschizoline, a stereoselective route was reported in thirteen stages starting from tryptamine. rsc.orgrsc.org A highly general route to Strychnos-type alkaloids, including geissoschizoline, was established, highlighting the stereoselective creation of a tetracyclic keto-lactam intermediate that serves as a versatile precursor for various members of this alkaloid family. iupac.org The synthesis of (+)-geissoschizine, a related alkaloid, also showcases a highly diastereoselective vinylogous Mannich reaction, a strategy pertinent to the stereocontrolled synthesis of the geissoschizoline scaffold. nih.gov

The assembly of the geissoschizoline skeleton relies on the formation of key intermediates that enable the construction of its multiple rings through carefully orchestrated reaction cascades.

A pivotal intermediate in several synthetic routes is a tetracyclic keto-lactam, which is formed as a single stereoisomer and serves as a robust foundation for further elaborations. iupac.org From this intermediate, a sequence involving reduction and subsequent oxidation leads to an aldehyde, which is a direct precursor to geissoschizoline. iupac.org

Another powerful strategy involves a domino oxidation/intramolecular condensation and a subsequent deprotection/isomerization/intramolecular cyclization cascade. rsc.org This sequence efficiently transforms a relatively simple precursor into the complex polycyclic system of the target molecule. An enantioselective total synthesis utilized an allenyl ester intermediate, formed from aniline (B41778) derivatives and malonic esters, which undergoes a sodium cyanide-mediated indole formation at room temperature. researchgate.netresearchgate.net This approach underscores the utility of designing specific reaction cascades to build molecular complexity efficiently. researchgate.net The synthesis of related alkaloids has also relied on key reaction cascades such as the aza-Cope-Mannich rearrangement to form the intricate alkaloid skeleton with high stereochemical fidelity. researchgate.net

Stereoselective Synthetic Methodologies

Synthetic Approaches to N-Oxidation in Indole Alkaloids

The introduction of an N-oxide moiety into an indole alkaloid adds a layer of complexity to the synthesis due to potential issues with regioselectivity and diastereoselectivity. N-oxidation typically involves the treatment of the parent tertiary amine with an oxidizing agent.

In complex molecules like geissoschizoline with multiple nitrogen atoms and reactive sites, achieving regioselective N-oxidation is a significant challenge. The N(4) atom in the geissoschizoline framework is a tertiary amine, making it susceptible to oxidation. However, other nitrogen atoms and functional groups within the molecule can also be sensitive to oxidizing conditions. jst.go.jp

The choice of oxidant and reaction conditions is critical. Common reagents for N-oxidation include meta-chloroperoxybenzoic acid (mCPBA) and dimethyldioxirane (B1199080) (DMDO). The steric environment around the nitrogen atom heavily influences the outcome. The N(4) position in geissoschizoline is relatively accessible, favoring oxidation. However, in synthetic studies of other complex alkaloids, attempts at oxidation at one site have sometimes led to undesired N-oxide formation at a different tertiary amine, highlighting the chemoselectivity challenges. jst.go.jp Diastereoselectivity can also be a factor if the approach of the oxidizing agent to the nitrogen lone pair is hindered differently from opposing faces of the molecule.

Geissoschizoline N(4)-oxide has been identified as a naturally occurring compound, isolated from the bark of Geissospermum sericeum along with its parent compound, geissoschizoline. acs.org Its structure was confirmed through spectroscopic methods, including HRMS and NMR analysis. acs.org

While it is a known natural product, detailed reports focusing specifically on the laboratory synthesis of this compound are not prevalent in the literature. However, its synthesis would be approached by the direct oxidation of geissoschizoline. Based on general procedures for the N-oxidation of tertiary amines in alkaloids, the synthesis would involve reacting geissoschizoline with a suitable oxidizing agent, such as mCPBA or hydrogen peroxide, in an appropriate solvent. The reaction would proceed via nucleophilic attack of the N(4) nitrogen atom on the oxidant. Isolation and purification would yield the target N-oxide. LC-MS analysis has confirmed that this compound is a minor component in extracts of G. sericeum, suggesting its natural occurrence or formation during extraction. acs.org

Regioselectivity and Diastereoselectivity in N-Oxide Formation

Design and Synthesis of this compound Analogues and Derivatives

The geissoschizoline framework is a versatile scaffold for the synthesis of various analogues and more complex derivatives. Geissoschizoline itself often serves as a late-stage intermediate in the biomimetic synthesis of other alkaloids.

Several derivatives have been prepared directly from geissoschizoline. For instance, in a biomimetic synthesis of the bis-indole alkaloids (−)-leucoridine A and C, (+)-geissoschizoline was converted into (−)-dihydrovalparicine and (−)-dehydrogeissoschizoline. nih.gov The synthesis of (−)-dihydrovalparicine required chemoselective oxidation and dehydration steps starting from geissoschizoline. nih.gov Another derivative, 1,2-dehydrogeissoschizoline (B1255572), has been isolated alongside the N-oxide from natural sources and can also be obtained synthetically through the oxidation of geissoschizoline with potassium permanganate (B83412) (KMnO₄). acs.org

Perhaps the most significant use of geissoschizoline as a synthetic intermediate is in the de novo synthesis of the bisindole alkaloid geissolosimine. rsc.org In this collective synthesis, geissoschizoline was first prepared and then coupled with vellosimine (B128456) in a biomimetic union under the influence of (±)-camphorsulfonic acid (CSA) to furnish the complex dimeric structure. rsc.org This strategy also provided access to other related alkaloids like akuammicine (B1666747) and condylocarpine, demonstrating the utility of the geissoschizoline framework in generating structural diversity. rsc.org

Structural Modifications for Research Purposes

The modification of the geissoschizoline scaffold is a key strategy for investigating the pharmacophore of this class of indole alkaloids. By systematically altering the functional groups and stereochemistry of the molecule, researchers can probe its interactions with biological targets and optimize its activity.

The total synthesis of (±)-geissoschizoline has been accomplished, providing a foundational platform for accessing a variety of analogues. rsc.orgrsc.org One reported stereoselective total synthesis commences from tryptamine and is completed in thirteen steps. rsc.orgrsc.org Another enantioselective total synthesis of (+)-geissoschizoline has been developed, starting from readily available aniline derivatives and proceeding through a key allenyl ester intermediate. researchgate.net This method allows for the construction of the six chiral centers with high stereochemical control. researchgate.net The availability of synthetic routes to the geissoschizoline core is paramount for creating derivatives that are not readily accessible from natural sources.

While the direct synthesis of this compound has not been extensively detailed in the literature, a general and efficient method for the N-oxidation of various alkaloids has been reported, which is applicable to tertiary amines like the N(4) nitrogen in geissoschizoline. mdpi.com This method utilizes potassium peroxymonosulfate (B1194676) (KPMS) as an oxidant and can be carried out at room temperature, typically yielding the corresponding N-oxides in a short reaction time. mdpi.com The application of this methodology to synthetic or naturally derived geissoschizoline would provide a direct route to this compound, enabling further investigation of its properties.

A notable example of a structural modification at the N(4) position is the isolation and characterization of geissoschizoline N4-methylchlorine from Geissospermum sericeum. mdpi.com This derivative was identified through spectroscopic analysis, including MS and NMR, which confirmed the addition of a CH₂Cl group at the N-4 position. mdpi.com The discovery of this naturally occurring derivative underscores the potential for derivatization at this site and motivates further synthetic efforts to explore a wider range of N(4)-substituted analogues. The evaluation of geissoschizoline N4-methylchlorine for its antitumor activity against human gastric cancer cells demonstrated its potential as a caspase inhibitor, highlighting the significance of such modifications in tuning the biological profile of the parent alkaloid. mdpi.com

Table 1: Synthetic Approaches to the Geissoschizoline Scaffold

| Starting Material | Key Steps/Methodology | Product | Reference |

| Tryptamine | Thirteen-step stereoselective synthesis | (±)-Geissoschizoline | rsc.orgrsc.org |

| Aniline derivatives | Enantioselective synthesis via an allenyl ester intermediate | (+)-Geissoschizoline | researchgate.net |

| Geissoschizoline | Proposed oxidation with potassium peroxymonosulfate (KPMS) | This compound | mdpi.com |

Semi-synthetic Transformations and Novel Derivatives

Semi-synthesis, starting from a readily available natural product, offers an efficient pathway to novel derivatives. The isolation of geissoschizoline from natural sources such as the bark of Geissospermum species provides the necessary precursor for such transformations. scielo.brnih.gov

The conversion of geissoschizoline to its N(4)-oxide is a prime example of a semi-synthetic transformation. This can be achieved through controlled oxidation, as previously mentioned. The resulting this compound can then serve as a versatile intermediate for the generation of further derivatives. For instance, the N-oxide functionality can influence the reactivity of the molecule and can be a target for reduction back to the tertiary amine or for rearrangement reactions.

Beyond simple N-oxidation, other semi-synthetic modifications can be envisaged to probe the structure-activity relationships of this alkaloid class. For example, modifications to the indole nucleus, the ethylidene side chain, or the ester functionality could lead to novel derivatives with altered biological activities. The synthesis of analogues of other indole alkaloids, such as cryptolepine, where halogen and nitro groups were introduced, has been shown to significantly enhance their antiplasmodial potency. scielo.br A similar strategy could be applied to the geissoschizoline scaffold.

The de novo synthesis of the bisindole alkaloid geissolosimine, which involves the biomimetic union of geissoschizoline with vellosimine, further illustrates the utility of synthetic geissoschizoline in creating complex and novel alkaloidal structures. rsc.org This work not only provides access to a rare natural product but also opens up avenues for the creation of other bisindole alkaloids based on the geissoschizoline framework.

The exploration of such novel derivatives is essential for building a comprehensive understanding of the chemical space around geissoschizoline and for the potential discovery of new lead compounds for drug development.

Biological Activities and Pharmacological Mechanisms of Geissoschizoline N 4 Oxide

Anticholinesterase Activity Studies

While the parent compound, geissoschizoline (B1216679), has been the subject of multiple studies investigating its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), there is no scientific literature available from the conducted searches detailing similar investigations for geissoschizoline N(4)-oxide. encyclopedia.pubnih.govresearchgate.net The following subsections, therefore, reflect a lack of specific data for the N(4)-oxide derivative.

There are no available studies in the reviewed scientific literature that report on the inhibitory activity of this compound against either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

No data exists in the reviewed literature regarding the enzyme kinetics or the mechanism of inhibition (e.g., competitive, non-competitive, mixed) of this compound on cholinesterases.

There are no molecular docking studies or analyses of binding site interactions between this compound and either AChE or BChE reported in the scientific literature that was reviewed.

Enzyme Kinetic Analysis and Inhibition Mechanisms

Anti-inflammatory Effects and Immunomodulatory Research

Research into the direct anti-inflammatory and immunomodulatory activities of this compound is not available in the reviewed scientific literature. However, extensive studies have been conducted on its parent compound, geissoschizoline, revealing significant anti-inflammatory properties, particularly in the context of neuroinflammation.

Studies on geissoschizoline have demonstrated its ability to modulate the production of nitric oxide (NO), a key signaling molecule in inflammatory processes. nih.govresearchgate.netresearchgate.net Under inflammatory conditions, excessive NO production can contribute to tissue damage. researchgate.net Research has shown that geissoschizoline can reduce the release of NO from microglial cells, the primary immune cells of the central nervous system. nih.govresearchgate.netresearchgate.net In one study, geissoschizoline at a concentration of 1 μM was effective in reducing the microglial release of NO. nih.gov This inhibitory effect on NO production suggests a potential mechanism by which geissoschizoline may exert its anti-inflammatory effects.

In addition to its effects on nitric oxide, geissoschizoline has been shown to impact the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netresearchgate.net TNF-α is a critical mediator of inflammation, and its overproduction is implicated in a variety of inflammatory diseases. biosensis.com Research has demonstrated that geissoschizoline can reduce the release of TNF-α from microglia. nih.govresearchgate.netresearchgate.net Specifically, a concentration of 1 μM of geissoschizoline was reported to decrease microglial TNF-α release, highlighting its potential to mitigate inflammatory responses. nih.gov

The combined ability of geissoschizoline to reduce both NO and TNF-α production in microglial cells positions it as a compound of interest in neuroinflammation research. nih.govresearchgate.netresearchgate.net Neuroinflammation is a key factor in the progression of neurodegenerative diseases. frontiersin.org By attenuating the release of these pro-inflammatory mediators, geissoschizoline may offer a neuroprotective effect. nih.gov These findings suggest that while research on this compound is needed, the anti-inflammatory profile of its parent compound provides a strong rationale for further investigation into its potential therapeutic applications in neuroinflammatory conditions.

Impact on Pro-inflammatory Cytokine Release (e.g., TNF-α)

Antitumor Activity Research and Cellular Apoptosis Induction

While information on the anti-inflammatory effects of this compound is lacking, preliminary research has begun to explore its potential as an antitumor agent.

This compound has been investigated for its cytotoxic activity against human cancer cell lines. In one study, this compound, isolated from the bark of Geissospermum sericeum, was evaluated against the human KB cell line, although its IC50 was found to be greater than 40 μM. nih.gov

Further research has focused on a related derivative, geissoschizoline N4-methylchlorine, which has shown promising activity against the human gastric adenocarcinoma cell line, ACP02. nih.govnih.gov This compound exhibited a significant inhibitory effect with an IC50 of 12.06 µg/mL against ACP02 cells. nih.govnih.gov Notably, it demonstrated high selectivity, with considerably lower cytotoxicity towards non-cancerous VERO and HepG2 cell lines. nih.gov

Table 1: In vitro Antitumor Activity of Geissoschizoline Derivatives

| Compound | Cell Line | Activity |

|---|---|---|

| This compound | Human KB cell line | IC50 > 40 μM |

Data sourced from scientific literature. nih.gov

Investigations into the mechanism of action of geissoschizoline derivatives suggest the induction of apoptosis, a form of programmed cell death. The study on geissoschizoline N4-methylchlorine indicated that it induces apoptosis in gastric cancer cells in a concentration-dependent manner. nih.gov The highest percentage of apoptosis was observed after 24 hours of exposure. nih.gov

Molecular modeling studies have provided further insight into the apoptotic pathway, suggesting that geissoschizoline N4-methylchlorine can favorably occupy the active sites of caspases 3 and 8. nih.govnih.gov Caspases are a family of proteases that play a crucial role in executing apoptosis. thermofisher.com The potential of this compound to act as a caspase inhibitor in the apoptotic pathway in gastric cancer makes it a promising candidate for further research and development in cancer therapeutics. nih.govnih.gov

Cellular Selectivity and Viability in Research Models

This compound, an indole (B1671886) alkaloid derived from plants of the Geissospermum genus, has been evaluated in various in vitro studies to determine its activity and selectivity against different cell lines. Research has primarily focused on its antiplasmodial and cytotoxic effects.

In antiplasmodial assays, this compound was tested against both chloroquine-resistant (K1) and chloroquine-sensitive (T9-96) strains of Plasmodium falciparum, the parasite responsible for malaria. The compound was found to be inactive against both strains, with an IC50 value greater than 40 μM. fiocruz.brresearchgate.net Its cytotoxicity was also assessed using a human KB cell line, where it again showed low activity, with a cytotoxic concentration (CC50) also exceeding 40 μM. mdpi.comsemanticscholar.org This resulted in a low selectivity index (SI) of approximately 1, indicating a lack of specific activity against the parasite compared to human cells. mdpi.comsemanticscholar.org

Further investigations have explored its potential in cancer research. While this compound itself showed limited cytotoxic activity (IC50 > 40 μM), a synthetic derivative, geissoschizoline N4-methylchlorine, demonstrated significant and selective antitumor effects. nih.gov This derivative was particularly effective against the human gastric adenocarcinoma cell line (ACP02), with an IC50 of 12.06 µg/mL. nih.gov In contrast, it showed much lower cytotoxicity towards normal VERO kidney cells (CC50 476.0 µg/mL) and HepG2 human hepatoma cells (CC50 503.5 µg/mL). nih.gov This highlights a high selectivity index for the tumor cell line, suggesting that modifications to the this compound structure could yield compounds with promising, selective anticancer activity. nih.gov

Table 1: In Vitro Activity of this compound

| Cell Line / Strain | Assay Type | Result (IC50 / CC50) | Selectivity Index (SI) | Source |

| P. falciparum (K1, Chloroquine-Resistant) | Antiplasmodial | > 40 μM | ~1 | fiocruz.br, mdpi.com |

| P. falciparum (T9-96, Chloroquine-Sensitive) | Antiplasmodial | > 40 μM | ~1 | fiocruz.br, mdpi.com |

| Human KB Cells | Cytotoxicity | > 40 μM | N/A | mdpi.com, acs.org |

| Human Gastric Adenocarcinoma (ACP02) | Cytotoxicity | > 40 μM | N/A | nih.gov |

Other Investigational Biological Activities

While direct research on certain biological activities of this compound is limited, studies on extracts from the Geissospermum genus and related alkaloids have revealed a broader spectrum of potential pharmacological effects. rsdjournal.org

There are no specific reports on the anti-HIV or direct antimicrobial activity of this compound. However, the Geissospermum genus, from which it is isolated, is a known source of alkaloids with these properties. fiocruz.brrsdjournal.org

Notably, the related β-carboline alkaloid, flavopereirine (B1672761), also found in Geissospermum species, has been the subject of anti-HIV research. fiocruz.br A pharmaceutical composition based on flavopereirine has been developed for the treatment of HIV infections. fiocruz.br Furthermore, extracts from Geissospermum argenteum have demonstrated in vitro antibacterial activity. fiocruz.br The antimicrobial potential of alkaloids is a broad area of research, with compounds like berberine (B55584) and sanguinarine (B192314) showing efficacy by disrupting microbial cell membranes and inhibiting essential enzyme activities. mdpi.com This suggests that while this compound itself has not been a focus, its chemical class and plant source are recognized for their antimicrobial and antiviral potential. rsdjournal.orgmdpi.com

Direct studies evaluating the antioxidant potential of pure this compound have not been reported. However, various extracts from Geissospermum species have shown antioxidant activity. rsdjournal.orgresearchgate.net For instance, ethyl acetate (B1210297) and methanol (B129727) extracts of Geissospermum vellosii displayed significant antioxidant effects. researchgate.net The antioxidant capacity in plants is often attributed to a variety of compounds, including polyphenols and alkaloids, which can neutralize harmful free radicals and mitigate oxidative stress. scielo.brinnovareacademics.in Oxidative stress is implicated in numerous diseases, making the search for natural antioxidant compounds a key area of pharmaceutical research. scielo.br The presence of antioxidant activity in Geissospermum extracts suggests that the constituent alkaloids may contribute to this effect, though specific testing of this compound is required to confirm its individual potential. rsdjournal.orgresearchgate.net

Structure Activity Relationship Sar Studies on Geissoschizoline N 4 Oxide

Influence of the N-Oxide Moiety on Biological Activity

The introduction of an N-oxide group at the N(4) position of the geissoschizoline (B1216679) scaffold has a profound impact on its biological activity profile. Generally, the addition of an N-oxide moiety increases the polarity of a molecule, which can, in turn, affect its solubility, membrane permeability, and interactions with biological targets.

In the context of antimalarial and cytotoxic activities, the presence of the N(4)-oxide in geissoschizoline appears to be detrimental. Studies have shown that both geissoschizoline and its N(4)-oxide derivative were found to be inactive against chloroquine-resistant (K1) and chloroquine-sensitive (T9-96) strains of Plasmodium falciparum, with IC50 values greater than 40 μM. fiocruz.brsemanticscholar.orgnih.govrsdjournal.org Similarly, both compounds exhibited low cytotoxicity against human KB cell lines, with IC50 values also exceeding 40 μM. mdpi.com This suggests that for these particular biological activities, the N-oxide functionality either hinders the molecule's ability to reach its target or negatively impacts the binding affinity at the active site. The loss of activity observed in N-oxide derivatives of some alkaloids is thought to be a consequence of altered membrane permeability due to increased polarity. scielo.br

Conversely, in other classes of indole (B1671886) alkaloids, the N-oxide functionality has been demonstrated to be essential for certain biological effects. For instance, in a series of monoterpene indole alkaloids, the N(4)-oxide group was found to be crucial for both cytotoxic and anti-inflammatory properties. mdpi.com Specifically, perakine (B201161) N4-oxide, raucaffrinoline N4-oxide, and vinorine (B1233521) N4-oxide displayed selective inhibition of cyclooxygenase-2 (COX-2). nih.gov This highlights the nuanced and context-dependent role of the N-oxide group in modulating the biological activity of indole alkaloids. The introduction of an N-oxide can lead to a decrease in cytotoxicity in some cases, while being essential for activity in others. mdpi.com

Furthermore, research on geissoschizine methyl ether N-oxide, another related indole alkaloid, revealed anti-acetylcholinesterase (AChE) activity. nih.gov This finding suggests that the N-oxide moiety does not universally abolish biological activity and may even contribute to new pharmacological properties, such as the inhibition of enzymes relevant to neurodegenerative diseases.

Comparison with Geissoschizoline and Other Indole Alkaloids

A direct comparison between geissoschizoline N(4)-oxide and its parent compound, geissoschizoline, reveals significant differences in their biological activity profiles, underscoring the critical role of the N-oxide group.

As mentioned previously, both geissoschizoline and its N(4)-oxide were inactive as antiplasmodial agents and showed low cytotoxicity. fiocruz.brsemanticscholar.orgnih.govrsdjournal.orgscielo.br However, geissoschizoline itself has demonstrated promising activities in other areas. It has been identified as a potential multi-target agent for Alzheimer's disease due to its ability to inhibit both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). researchgate.netnih.gov Specifically, geissoschizoline was found to be a more potent inhibitor of hBChE (IC50 = 10.21 ± 0.01 µM) than hAChE (IC50 = 20.40 ± 0.93 µM). researchgate.netnih.gov It also exhibited anti-inflammatory effects by reducing the release of nitric oxide and TNF-α in microglia. researchgate.netnih.gov

In contrast, while the N(4)-oxide derivative's activity against cholinesterases has not been explicitly reported, the general trend of N-oxidation reducing activity in certain contexts suggests it might be less active than geissoschizoline in this regard. However, this remains to be experimentally verified.

When compared to other indole alkaloids, the structure-activity landscape becomes even more diverse. For instance, 1,2-dehydrogeissoschizoline (B1255572), a derivative of geissoschizoline, showed moderate antiplasmodial activity, unlike its parent compound and the N(4)-oxide. nih.govscielo.br Another related alkaloid, flavopereirine (B1672761), exhibited significant antiplasmodial activity. fiocruz.brsemanticscholar.org In the broader family of indole alkaloids, compounds like geissospermine, geissoschizone, and geissolosimine have all shown a range of antiplasmodial activities. fiocruz.brsemanticscholar.orgresearchgate.net This illustrates that subtle changes to the indole alkaloid scaffold, such as the degree of saturation or the presence of other functional groups, can dramatically alter biological activity.

The following table provides a comparative overview of the reported biological activities of this compound and related indole alkaloids:

| Compound | Antiplasmodial Activity (IC50) | Cytotoxicity (IC50) | Anticholinesterase Activity (IC50) |

| This compound | > 40 μM fiocruz.brsemanticscholar.orgnih.govrsdjournal.org | > 40 μM mdpi.com | Not Reported |

| Geissoschizoline | > 40 μM fiocruz.brsemanticscholar.orgnih.govrsdjournal.org | > 40 μM mdpi.com | hAChE: 20.40 µM, hBChE: 10.21 µM researchgate.netnih.gov |

| 1,2-dehydrogeissoschizoline | K1: 27.26 µM, T9-96: 35.37 µM fiocruz.brsemanticscholar.orgscielo.br | 40 µM mdpi.com | Not Reported |

| Flavopereirine | K1: 11.53 µM, T9-96: 1.83 µM fiocruz.brsemanticscholar.org | 10.7 µM mdpi.com | Not Reported |

| Geissospermine | 0.65 µg/mL researchgate.net | Not Reported | Inhibits BChE only researchgate.netnih.gov |

| Geissoschizone | 1.78 µg/mL researchgate.net | Not Reported | Non-selective AChE/BChE inhibitor researchgate.netnih.gov |

| Geissolosimine | 0.66 µg/mL researchgate.net | Not Reported | Not Reported |

Importance of Stereochemistry and Conformational Aspects for Activity

The stereochemistry and conformational flexibility of indole alkaloids are paramount to their biological activity. These molecules often possess multiple chiral centers, leading to a variety of possible stereoisomers, each with potentially distinct pharmacological profiles. The rigid, polycyclic structure of geissoschizoline and its derivatives dictates a specific three-dimensional arrangement of functional groups, which is crucial for their interaction with biological targets.

While specific studies on the stereochemistry of this compound are limited, the principles derived from related indole alkaloids are highly relevant. The asymmetric total synthesis of geissoschizoline has been achieved with complete stereochemical control, highlighting the importance of precise spatial arrangement of its six chiral centers. researchgate.net Any alteration in the stereochemistry at these centers would likely lead to a significant change in biological activity due to a mismatch with the binding site of the target protein.

Correlation between Structural Features and Pharmacological Target Interactions

The specific structural features of this compound and its analogs directly correlate with their interactions with pharmacological targets. The indole nucleus, a common feature in this class of alkaloids, is a well-known pharmacophore that can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, with amino acid residues in protein binding sites. rsc.org

For geissoschizoline, molecular docking studies have provided insights into its interaction with cholinesterases. These studies revealed that geissoschizoline binds to both the active site and the peripheral anionic site of hAChE and hBChE, acting as a dual-site inhibitor. researchgate.netnih.gov This dual-binding capability is a key structural-activity relationship for its anticholinesterase activity.

The introduction of the N(4)-oxide moiety in this compound significantly alters the electronic and steric profile of this region of the molecule. The N-oxide group is a strong hydrogen bond acceptor and can also participate in electrostatic interactions. However, its presence also introduces steric bulk, which might prevent the molecule from fitting into a specific binding pocket. In the case of its lack of antiplasmodial activity, it is plausible that the N-oxide group either creates an unfavorable steric clash with the target protein or that the increased polarity prevents it from reaching an intracellular target.

In a related study, a derivative, geissoschizoline N4-methylchlorine, was investigated for its potential as an anticancer agent. mdpi.comnih.gov Molecular modeling studies suggested that this compound could favorably occupy the active site of caspases 3 and 8, which are key enzymes in the apoptotic pathway. nih.gov This indicates that modifications at the N4 position can lead to interactions with different pharmacological targets. The replacement of the oxide with a methylchlorine group evidently alters the binding profile of the molecule, directing it towards different cellular machinery. mdpi.com

Computational Chemistry and In Silico Approaches for SAR Elucidation

Computational chemistry and in silico methods are increasingly valuable tools for elucidating the structure-activity relationships of complex natural products like this compound. These approaches can provide insights that are difficult to obtain through experimental methods alone.

Molecular docking, a key in silico technique, has been successfully applied to understand the binding mode of geissoschizoline with cholinesterases. researchgate.netnih.gov Such studies can predict the binding affinity and identify the key interacting residues, thereby guiding the design of more potent inhibitors. For this compound, similar docking studies against various potential targets could help to hypothesize why it is inactive in certain assays and to predict potential new targets.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. By correlating variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with changes in biological activity across a series of related compounds, QSAR models can be developed to predict the activity of new, unsynthesized analogs. researchgate.net For the geissoschizoline family of alkaloids, a QSAR study could quantify the impact of the N-oxide group and other structural modifications on their biological activities.

Molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein interactions, revealing how the complex behaves over time. This can offer a more realistic picture of the binding stability and conformational changes that occur upon ligand binding. For instance, MD simulations could be used to compare the stability of the geissoschizoline-cholinesterase complex with that of a hypothetical this compound-cholinesterase complex.

Furthermore, computational methods are instrumental in studying the properties of N-oxides themselves. For example, computational analysis can be used to assess physicochemical parameters like dipole moment, aqueous solubility, and lipophilicity, which are crucial for drug-likeness. researchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can also be performed to evaluate the pharmacokinetic and toxicological profiles of these compounds at an early stage of drug discovery. researchgate.net

Analytical Methodologies for Research and Quantification of Geissoschizoline N 4 Oxide

Extraction and Purification Techniques for Research Applications

The initial step in the analysis of geissoschizoline (B1216679) N(4)-oxide from plant material, typically the bark, involves extraction with organic solvents. Methanolic or ethanolic extraction, often in combination with water, is a common starting point. mdpi.comembrapa.br For instance, a methanol-water (9:1) extract of the bark of G. sericeum has been shown to yield geissoschizoline N(4)-oxide. mdpi.comsemanticscholar.org Similarly, ethanolic extracts have also been utilized. embrapa.br

Following the initial extraction, a series of purification steps are necessary to isolate this compound from the complex mixture of plant metabolites. These often involve liquid-liquid partitioning and various chromatographic techniques. An acid-base fractionation can be employed to separate alkaloids, including this compound, from other compounds. mdpi.com

Column chromatography is a fundamental purification technique. Sephadex LH-20, a size-exclusion chromatography resin, is frequently used for the fractionation of crude extracts. mdpi.comresearchgate.net Further purification is often achieved using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC). mdpi.com

Advanced Chromatographic Methods for Separation and Analysis

Chromatographic methods are central to the separation and analysis of this compound, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis and purification of this compound. mdpi.comjpmsonline.com Reversed-phase HPLC, utilizing C18 columns, is a common approach. mdpi.comjpmsonline.com The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) bicarbonate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.combiorxiv.org Detection is often carried out using a Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths. mdpi.commdpi.com For instance, indole (B1671886) alkaloids like this compound exhibit characteristic UV absorption maxima around 241 and 295 nm. mdpi.com The retention time of the compound under specific chromatographic conditions is a key parameter for its identification.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective technique for the detection and quantification of this compound, especially at trace levels. amecj.comnih.gov This method combines the high separation efficiency of UPLC with the precise mass detection of tandem mass spectrometry. amecj.comnih.gov UPLC systems use columns with smaller particle sizes (typically <2 µm), leading to improved resolution and faster analysis times compared to conventional HPLC. biorxiv.orgnih.gov

In UPLC-MS/MS analysis, the compound is first separated on a UPLC column, often a C18 column, and then introduced into the mass spectrometer. biorxiv.orgnih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantification, which involves monitoring specific precursor-to-product ion transitions, enhancing selectivity and sensitivity. nih.gov The high-resolution mass spectrometry (HRMS) capability of some instruments allows for the determination of the exact mass of the molecule, aiding in its identification. nih.gov

Spectroscopic Techniques for Quantitative Determination in Research

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.

Spectrophotometric Approaches

UV-Visible spectrophotometry can be used for the quantification of this compound, although it is less specific than chromatographic methods. d-nb.infonih.gov The quantification is based on the Beer-Lambert law, where the absorbance of the sample at a specific wavelength (λmax) is directly proportional to its concentration. As mentioned earlier, indole alkaloids have characteristic UV absorbance, which can be utilized for this purpose. mdpi.com However, this method is prone to interference from other compounds in the sample that absorb at the same wavelength. Therefore, it is often used in conjunction with a separation technique like HPLC, where the DAD detector measures the absorbance of the purified compound as it elutes from the column. mdpi.commdpi.com

Application of NMR and Mass Spectrometry in Advanced Structural Elucidation

While basic identification relies on comparison with known standards, advanced structural elucidation of novel or modified compounds like this compound requires sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. nih.govnih.gov One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms in the molecule. researchgate.netresearchgate.net For more complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms. nih.gov These advanced NMR techniques were crucial in the initial structural elucidation of this compound, a derivative of geissoschizoline. researchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecule, allowing for the determination of its elemental composition. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide further structural information by revealing the connectivity of different parts of the molecule. researchgate.net The fragmentation pattern can be compared with that of known related compounds to aid in structure elucidation. The presence of the N-oxide functionality in this compound would lead to a characteristic mass increase of 16 amu compared to geissoschizoline and would also influence the fragmentation pattern observed in the mass spectrum. nih.gov

Derivatization Strategies for Enhanced Detection and Analysis of this compound

The accurate quantification and detailed structural analysis of this compound, an indole alkaloid N-oxide found in species like Geissospermum sericeum, present unique analytical challenges. researchgate.netacs.org Its polarity, conferred by the N-oxide functional group, and its potential for low concentration in complex natural extracts necessitate sophisticated analytical strategies. Derivatization, a process of chemically modifying an analyte, is a key strategy to improve its detectability and separation efficiency in chromatographic and spectrometric analyses. xjtu.edu.cnnih.gov

Chemical Derivatization for Chromatographic and Spectrometric Analysis

Chemical derivatization is employed to overcome inherent analytical difficulties, such as poor ionization efficiency in mass spectrometry or the lack of a strong chromophore for UV detection in liquid chromatography. xjtu.edu.cn For a compound like this compound, derivatization can enhance sensitivity, improve chromatographic peak shape, and increase the specificity of detection. researchgate.net

While specific derivatization protocols for this compound are not extensively documented in publicly available literature, strategies can be inferred from the analysis of similar compounds, such as other alkaloids, amines, and N-oxides. nih.govrsc.org The primary goals of derivatizing this compound would be to improve its volatility for gas chromatography (GC) if applicable, or more commonly, to enhance its detection by High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detectors, and to increase its ionization efficiency for Mass Spectrometry (MS). xjtu.edu.cnnih.gov

Strategies for Enhanced Detection:

Improving Chromatographic Behavior and UV/Fluorescence Detection: For HPLC analysis, derivatization can introduce a highly responsive chromophore or fluorophore to the molecule. This is particularly useful if the intrinsic UV absorbance of this compound is insufficient for sensitive detection. Reagents that react with potential functional groups on the geissoschizoline core structure, such as a hydroxyl or a secondary amine (if accessible or formed via reduction of the N-oxide), could be employed. However, the N-oxide group itself is the most characteristic feature.

Enhancing Mass Spectrometric Ionization: In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can improve the ionization efficiency of the analyte. For N-oxides, analysis is often performed directly, as the N-oxide group can facilitate protonation in positive ion mode electrospray ionization (ESI). However, if sensitivity is a limiting factor, derivatization can introduce a permanently charged group or a more easily ionizable moiety. rsc.org For instance, derivatization with ethyl bromoacetate (B1195939) has been used to improve the quantification of trimethylamine (B31210) (TMA) and its metabolite trimethylamine-N-oxide (TMAO), reducing background interferences and enhancing accuracy. nih.gov

In-situ Derivatization: Techniques involving in-tissue derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) have been used to improve the detection of amine metabolites in imaging mass spectrometry. nih.gov While not a quantification method per se, this highlights the potential for chemical modification to enhance the signal of amine-containing compounds.

A common approach for analyzing N-oxides is the reduction of the N-oxide back to the corresponding tertiary amine (geissoschizoline in this case). The resulting amine can then be analyzed using well-established methods for alkaloids. This can also serve as a confirmation of the N-oxide's identity.

The choice of derivatization reagent is critical and depends on the analytical technique being used. Below is a table summarizing potential derivatization strategies applicable to compounds with functionalities similar to this compound.

| Derivatization Strategy | Target Functional Group | Purpose | Analytical Technique | Potential Reagents |

|---|---|---|---|---|

| Acylation | Hydroxyl, Secondary Amine | Improve thermal stability for GC; add a detectable tag for HPLC-UV/FLD or LC-MS. | GC, HPLC, LC-MS | Acyl chlorides, Chloroformates |

| Silylation | Hydroxyl, Secondary Amine | Increase volatility and thermal stability for GC analysis. | GC-MS | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), TMCS (trimethylchlorosilane) |

| Alkylation | Amine | Improve chromatographic properties and introduce a specific mass shift for MS detection. | GC-MS, LC-MS | Alkyl halides (e.g., ethyl bromoacetate) |

| Fluorescent Labeling | Amine, Hydroxyl | Dramatically increase sensitivity for fluorescence detection. | HPLC-FLD | Dansyl chloride, Fluorescamine |

Metabolic Fate and Pharmacokinetic Principles in Research Models

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

Direct in vitro metabolic stability studies on geissoschizoline (B1216679) N(4)-oxide using liver microsomes or hepatocytes have not been specifically reported in the current body of scientific literature. Such studies are crucial for predicting a compound's metabolic clearance and potential for drug-drug interactions. For many xenobiotics, particularly alkaloids, the liver is the primary site of metabolism. In vitro systems like liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, and hepatocytes, which offer a more complete enzymatic profile, are standard tools for these assessments.

In the absence of specific data for geissoschizoline N(4)-oxide, it is pertinent to consider the metabolic pathways of other indole (B1671886) alkaloid N-oxides. For instance, studies on pyrrolizidine (B1209537) alkaloid N-oxides have shown that they can be reduced back to the parent tertiary alkaloid by both intestinal microbiota and hepatic cytochrome P450 monooxygenases. nih.gov This reduction is a critical step, as the parent alkaloid can then undergo further metabolism to reactive, and potentially toxic, metabolites. nih.gov Whether this compound undergoes a similar reductive pathway in vitro remains to be experimentally determined.

In Vivo Metabolism Investigations in Animal Models

Comprehensive in vivo metabolism studies of this compound in animal models have not been published. Such investigations are essential for understanding the complete metabolic profile of a compound in a whole-organism context, including the identification of metabolites in various biological matrices like plasma, urine, and feces.

Identification of Research Metabolites

There are no published reports identifying specific metabolites of this compound from in vivo studies. The identification of metabolites is a key step in understanding the biotransformation pathways and can provide insights into the compound's pharmacological activity and potential toxicity. For other alkaloids, metabolic transformations often involve oxidation, demethylation, dehydrogenation, and conjugation reactions. A study on the related indole alkaloid isocorynoxeine (B1230319) in rats identified twelve metabolites, indicating that complex metabolic pathways can be involved. nih.gov

Metabolic Pathways and Enzyme Systems Involved

The specific metabolic pathways and enzyme systems responsible for the biotransformation of this compound are currently unknown. Generally, the metabolism of N-oxides can involve reduction to the corresponding tertiary amine, a reaction that can be catalyzed by CYP enzymes and other reductases. nih.gov If this compound is reduced to geissoschizoline, the subsequent metabolism would likely follow the pathways of the parent compound. The metabolism of many indole alkaloids is known to be mediated by CYP enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP1A2. nih.govresearchgate.net

Absorption, Distribution, and Elimination Studies in Research Contexts

Specific data regarding the absorption, distribution, and elimination of this compound in research models are not available. The physicochemical properties of an N-oxide, such as increased polarity compared to the parent amine, can significantly influence its ADME profile. Generally, increased polarity may lead to lower membrane permeability and potentially different distribution and elimination characteristics. Studies on the parent compound, geissoschizoline, are also limited in this regard, making predictions for its N-oxide derivative speculative.

Considerations for In Vitro-to-In Vivo Extrapolation (IVIVE) in Research

In vitro-to-in vivo extrapolation (IVIVE) is a modeling approach used to predict the in vivo pharmacokinetics of a compound from in vitro data. This process relies on a solid foundation of in vitro metabolic data, including metabolic stability and enzyme kinetics, which is currently lacking for this compound. nih.gov Without in vitro data on its metabolic clearance in systems like liver microsomes or hepatocytes, any attempt at IVIVE would be premature. nih.gov Future research focusing on generating these fundamental in vitro datasets will be a prerequisite for developing any meaningful IVIVE models for this compound.

Research Frontiers and Future Perspectives for Geissoschizoline N 4 Oxide

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of geissoschizoline (B1216679) N(4)-oxide in Geissospermum species is yet to be fully elucidated. However, it is understood to be part of the complex MIA biosynthetic pathway. mdpi.com Monoterpenoid indole (B1671886) alkaloids originate from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), a universal precursor. researchgate.netclockss.org From strictosidine, the pathway diverges into numerous branches leading to a vast array of alkaloid structures.

Geissoschizine is a crucial intermediate in the biosynthesis of many MIAs. biorxiv.orgqmul.ac.ukbiorxiv.org It is hypothesized that geissoschizoline is derived from geissoschizine. The final step in the formation of geissoschizoline N(4)-oxide would then be the oxidation of the tertiary nitrogen atom (N4) of geissoschizoline. The specific enzyme responsible for this N-oxidation has not yet been identified. It is likely a member of the cytochrome P450 monooxygenase or flavin-containing monooxygenase (FMO) superfamilies, which are commonly involved in the oxidative tailoring of alkaloids in plants. biorxiv.orgbiorxiv.org

Future research in this area should focus on:

Transcriptome and Proteome Analysis: High-throughput sequencing of the transcriptome of Geissospermum sericeum bark, where this compound is found, could identify candidate genes for the enzymes involved in its biosynthesis. mdpi.comresearchgate.net This would be followed by proteomic analysis to confirm the presence and activity of these enzymes.

Enzyme Characterization: Once candidate enzymes are identified, they can be heterologously expressed and their substrate specificity and catalytic mechanism can be characterized in vitro. This would definitively establish the enzyme responsible for the N-oxidation of geissoschizoline.

Pathway Reconstruction: The complete biosynthetic pathway to this compound could be reconstructed in a heterologous host, such as yeast or E. coli, which would not only confirm the function of the identified enzymes but also pave the way for bioengineered production. biorxiv.orguitm.edu.my

Exploration of Novel Synthetic Routes and Chemoenzymatic Approaches

The chemical synthesis of geissoschizoline has been achieved, providing a framework for accessing its derivatives. researchgate.netrsc.orgresearchgate.net A de novo synthesis of geissoschizoline was accomplished in 15 steps, highlighting a catalytic asymmetric double Michael addition as a key step. rsc.org Another enantioselective total synthesis has also been reported. researchgate.net

However, a dedicated synthetic route for this compound has not been described. The N-oxidation of the parent geissoschizoline would be the final step. Chemical N-oxidation of tertiary amines in complex molecules can be achieved using various reagents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. wikipedia.org Careful optimization would be required to ensure selective oxidation at the N4 position without affecting other sensitive functional groups in the molecule.

Future research directions include:

Development of a Stereoselective N-Oxidation Protocol: Research is needed to develop a robust and stereoselective method for the N-oxidation of geissoschizoline to produce this compound in high yield and purity.

Chemoenzymatic Synthesis: A promising alternative to purely chemical synthesis is a chemoenzymatic approach. This would involve the chemical synthesis of geissoschizoline, followed by the use of a purified or immobilized N-oxygenase enzyme (once identified from the biosynthetic pathway studies) to catalyze the final N-oxidation step. This could offer higher selectivity and milder reaction conditions.

Discovery of Additional Pharmacological Targets and Deeper Mechanistic Insights

Initial pharmacological screening of this compound revealed a lack of significant antiplasmodial and cytotoxic activity at the concentrations tested. acs.orgnih.govrsdjournal.org However, this does not preclude other biological activities. The pharmacological profile of its parent compound, geissoschizoline, and other derivatives suggests several avenues for further investigation.

Geissoschizoline has shown promise as a multi-target agent for Alzheimer's disease by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and exhibiting anti-inflammatory effects through the reduction of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) release in microglia. researchgate.netrsdjournal.orgnih.gov Furthermore, a synthetic derivative, geissoschizoline N4-methylchlorine, has been shown to induce apoptosis in human gastric cancer cells via the caspase pathway. mdpi.com

Future pharmacological research on this compound should explore:

Neuroprotective and Anti-inflammatory Activities: Given the activity of geissoschizoline, the N(4)-oxide should be evaluated for its potential to inhibit cholinesterases and modulate neuroinflammatory pathways relevant to neurodegenerative diseases. researchgate.netnih.gov

Anticancer Potential: The pro-apoptotic effects of the N4-methylchlorine derivative warrant an investigation into the anticancer properties of this compound against a panel of cancer cell lines, along with mechanistic studies to determine its mode of action. mdpi.com

Other CNS Activities: Many indole alkaloids interact with various receptors and ion channels in the central nervous system. A broad screening of this compound against a panel of CNS targets could uncover novel pharmacological activities.

| Compound | Reported Biological Activity | IC50 Values |

| Geissoschizoline | Anti-cholinesterase, Anti-inflammatory | hAChE: 20.40 µM, hBChE: 10.21 µM researchgate.netnih.gov |

| This compound | Antiplasmodial, Cytotoxic | > 40 µM acs.orgrsdjournal.org |

| Geissoschizoline N4-methylchlorine | Anticancer (gastric) | 12.06 µg/mL (ACP02 cells) mdpi.com |

| 1,2-dehydrogeissoschizoline (B1255572) | Antiplasmodial | K1 strain: 27.26 µM, T9-96 strain: 35.37 µM rsdjournal.org |

Development of Advanced Analogues with Enhanced Research Attributes

The synthesis of analogues of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The structural information from related compounds can guide the rational design of these new molecules.

Future work in this area could involve:

Structure-Activity Relationship (SAR) Studies: A systematic modification of the this compound structure, for example, by altering the substituents on the indole ring or the ethyl group, could help to establish clear SARs for any identified biological activities.

Introduction of Fluorine Atoms: The selective incorporation of fluorine atoms into the molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity to biological targets.

Hybrid Molecules: The synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores could lead to compounds with novel, multi-target activities.

Application in Chemical Biology as a Molecular Probe

Molecular probes are essential tools for studying biological processes. This compound, with its unique structure, has the potential to be developed into a molecular probe to investigate the function of its biological targets.

Future research could focus on:

Fluorescent Labeling: The attachment of a fluorescent tag to this compound would allow for the visualization of its subcellular localization and interaction with target proteins using fluorescence microscopy.

Affinity-Based Probes: The synthesis of biotinylated or photo-affinity-labeled derivatives of this compound could be used to isolate and identify its binding partners from cell lysates.

Probes for Target Engagement: If a specific target is identified, analogues could be designed as probes to measure target engagement in living cells, which is crucial for drug development.

Strategic Research for Bioengineering and Sustainable Production

The natural abundance of this compound in Geissospermum sericeum is likely low, which would make its large-scale extraction unsustainable and economically unviable. mdpi.com Therefore, developing alternative production methods is a key future perspective.

Strategic research for sustainable production should include:

Heterologous Production in Microorganisms: As mentioned in the biosynthesis section, once the biosynthetic pathway is fully elucidated, it can be transferred into a microbial host like Saccharomyces cerevisiae or Escherichia coli. biorxiv.orguitm.edu.my These systems can be optimized through metabolic engineering to produce this compound in large, fermenter-based cultures. mdpi.com

Plant Cell and Hairy Root Cultures: The establishment of cell or hairy root cultures of Geissospermum sericeum could provide a controlled and sustainable source of the compound. The production could be enhanced by optimizing culture conditions and using elicitors. nih.gov

Synthetic Biology Approaches: Advanced synthetic biology tools can be used to engineer novel biosynthetic pathways, potentially leading to the production of new-to-nature analogues of this compound with improved properties. mdpi.com

常见问题

Basic Research Questions

Q. How is geissoschizoline N(4)-oxide identified and isolated from Geissospermum species?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural confirmation is achieved via spectroscopic methods (NMR, MS) and comparison with published spectral data . For example, this compound (CID: 402752-15-2) has a molecular formula of C₁₉H₂₆N₂O₂ and a molecular weight of 298.4 g/mol, as documented in alkaloid databases .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) is essential for elucidating its indole alkaloid skeleton. Mass spectrometry (HR-ESI-MS) confirms the molecular ion peak ([M+H]⁺ at m/z 299.2). X-ray crystallography may resolve stereochemistry if crystallizable .

Q. What are the primary challenges in synthesizing this compound in the laboratory?

- Methodological Answer : Key challenges include stereoselective formation of the N-oxide moiety and regioselective functionalization of the indole ring. Retrosynthetic strategies often focus on biomimetic approaches, leveraging oxidative coupling reactions under controlled pH and temperature .

Advanced Research Questions

Q. How does this compound inhibit acetylcholinesterase (AChE), and what methodological approaches validate this mechanism?

- Methodological Answer : In vitro AChE inhibition assays (e.g., Ellman’s method) are used to measure IC₅₀ values. Molecular docking studies (e.g., AutoDock Vina) predict binding interactions between the alkaloid and the enzyme’s active site, corroborated by kinetic analyses (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) . Contradictions in efficacy across studies may arise from variations in assay conditions (pH, substrate concentration) or enzyme isoforms .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Systematic reviews with meta-analyses can harmonize disparate results by standardizing variables (e.g., cell lines, dosage ranges). Replicating studies under controlled conditions (e.g., OECD guidelines for in vitro assays) minimizes variability. Contradictions may also stem from impurities in isolated compounds, necessitating purity verification via HPLC-DAD .

Q. How can in vivo models be designed to evaluate the neuroprotective effects of this compound?

- Methodological Answer : Rodent models (e.g., scopolamine-induced memory impairment in mice) are common. Experimental design should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。